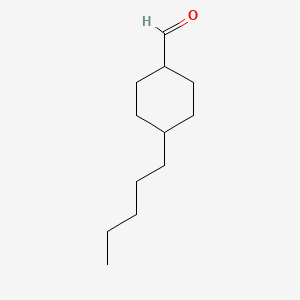

4-Pentylcyclohexanal

Description

These analogs include cyclohexanones, alcohols, nitriles, and hydrocarbons with similar substituents. This article compares 4-Pentylcyclohexanal with these compounds, focusing on molecular features, hazards, and handling protocols derived from the evidence.

Properties

IUPAC Name |

4-pentylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFSAGSUDNLFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280201, DTXSID001299006 | |

| Record name | trans-4-Pentylcyclohexanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pentylcyclohexanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959926-08-0, 73113-52-7 | |

| Record name | 4-Pentylcyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959926-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Pentylcyclohexanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pentylcyclohexanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxaldehyde, 4-pentyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylcyclohexanal can be synthesized through several methods. One common approach involves the hydroformylation of 4-pentylcyclohexene. This reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions to add a formyl group to the double bond, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 4-pentylcyclohexanol. This process uses oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to convert the alcohol group to an aldehyde .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylcyclohexanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-pentylcyclohexanoic acid using strong oxidizing agents.

Reduction: It can be reduced to 4-pentylcyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or oximes.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Ammonia, hydroxylamine.

Major Products:

Oxidation: 4-Pentylcyclohexanoic acid.

Reduction: 4-Pentylcyclohexanol.

Substitution: Imines, oximes.

Scientific Research Applications

4-Pentylcyclohexanal has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound in studies of aldehyde reactivity and metabolism.

Medicine: Research explores its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of fragrances and flavoring agents due to its floral odor

Mechanism of Action

The mechanism by which 4-Pentylcyclohexanal exerts its effects involves its reactivity as an aldehyde. Aldehydes are known to form Schiff bases with amines, which can further participate in various biochemical pathways. The compound’s molecular targets include enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenase .

Comparison with Similar Compounds

Cyclohexanones

- 4-Heptylcyclohexanone (CAS 16618-75-0): Formula: C₁₃H₂₄O; MW: 196.33 g/mol. A ketone with a heptyl chain, differing from 4-Pentylcyclohexanal in chain length and functional group (ketone vs. aldehyde). Hazards: Releases irritant fumes upon combustion; requires water spray, CO₂, or foam for fire suppression .

- 4-(trans-4-Pentylcyclohexyl)cyclohexanone (CAS 84868-02-0): Formula: Not explicitly stated, but bicyclic structure implies higher molecular weight.

Alcohols

- Trans-4-(Trans-4-Pentylcyclohexyl)Cyclohexanol (CAS 82575-70-0): Formula: C₁₇H₃₂O; MW: 252.44 g/mol. Alcohol functional group enables hydrogen bonding, affecting solubility and reactivity vs. aldehydes. First Aid: Immediate medical consultation required for inhalation or skin contact .

Nitriles

Hydrocarbons

- Undecylcyclohexane (CAS 54105-66-7):

Alkyl Chain Length Effects

- 4-Heptylcyclohexanone (heptyl chain) vs. This compound (pentyl): Longer chains increase hydrophobicity and boiling points but reduce solubility in polar solvents .

- 4-Propylcyclohexanol (CAS 52204-65-6): Formula: C₉H₁₈O; MW: ~142.23 g/mol (estimated). Shorter propyl chain results in lower molecular weight and altered physical properties vs. pentyl analogs .

Research and Application Insights

- 4-Pentylcyclohexanecarboxylic Acid (CAS 38792-89-1):

- 4-(trans-4-Pentylcyclohexyl)cyclohexanone: Prioritized for lab research, underscoring niche roles in organic chemistry .

Biological Activity

4-Pentylcyclohexanal is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a pentyl group attached to one of its carbons, along with an aldehyde functional group. Its structure allows for unique interactions with biological molecules due to its hydrophobic nature, which influences its solubility and permeability through biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions such as:

- Hydrophobic interactions : The lipophilic nature of the compound allows it to embed into lipid membranes, potentially influencing membrane fluidity and function.

- Hydrogen bonding : The aldehyde group can participate in hydrogen bonding with proteins and nucleic acids, potentially affecting their structure and function.

- Van der Waals forces : These forces contribute to the compound's binding affinity for various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various compounds, it was found to inhibit the growth of several bacterial strains and fungi. The effectiveness varies depending on the concentration and the specific microbial target.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can affect cell viability in various cancer cell lines. For instance, studies revealed that at certain concentrations, it induces apoptosis in MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 50 |

| HepG2 | 70 |

Case Studies

- Antimicrobial Activity : A study conducted by researchers aimed at evaluating the antibacterial properties of this compound against common pathogens showed promising results, particularly against Staphylococcus aureus. The compound was tested using agar diffusion methods, revealing significant inhibition zones compared to control groups.

- Cytotoxic Effects : In a separate study focusing on cancer treatment, this compound was tested for its cytotoxic effects on human cancer cell lines. Results indicated that the compound could induce cell death through apoptosis mechanisms, highlighting its potential as a therapeutic agent in oncology.

Applications in Drug Development

Given its biological activity, this compound is being explored as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further modifications to enhance efficacy and reduce toxicity. Researchers are particularly interested in synthesizing derivatives of this compound to improve its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.